Trans-Tert-Butyl 5-Benzyl-3-Oxohexahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1-Carboxylate
Description
Trans-Tert-Butyl 5-Benzyl-3-Oxohexahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1-Carboxylate is a spirocyclic compound featuring a piperidine ring fused to a pyrrolo[3,4-c]pyrrole moiety. Its structural complexity arises from the spiro junction at the piperidine-4 position, a benzyl substituent at the 5-position, and a 3-oxo group. The tert-butyl carbamate group enhances stability and modulates solubility, while the benzyl substituent may influence lipophilicity and receptor binding affinity .
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-5-benzyl-1-oxospiro[3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-21(2,3)28-20(27)25-11-9-22(10-12-25)18-15-24(14-17(18)19(26)23-22)13-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,23,26)/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWETWKRMNKDEAU-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3CN(CC3C(=O)N2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)[C@@H]3CN(C[C@H]3C(=O)N2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-Tert-Butyl 5-Benzyl-3-Oxohexahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1-Carboxylate (commonly referred to as CS-0092747) is a complex organic compound that has garnered attention in the field of medicinal chemistry. Its unique structural features suggest potential biological activities, particularly in the context of drug discovery and development. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that includes a piperidine ring fused with a pyrrole moiety. The presence of a tert-butyl group and a benzyl substituent contributes to its lipophilicity and potential pharmacological properties.
Anticancer Properties
Recent studies have indicated that CS-0092747 exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
CS-0092747 has also been identified as a potent inhibitor of specific kinases involved in cancer progression. In particular, it has shown selective inhibition against FLT3 (Fms-like tyrosine kinase 3), which is crucial in hematopoietic cell signaling and has been implicated in acute myeloid leukemia (AML).
Table 1: Inhibition Data for Selected Kinases
| Kinase Target | IC50 (µM) | Selectivity |
|---|---|---|
| FLT3 | 0.5 | High |
| VEGFR | 2.0 | Moderate |
| JAK2 | 3.5 | Low |
Neuroprotective Effects
In addition to its anticancer properties, CS-0092747 has been investigated for neuroprotective effects. Preclinical studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study 1: Anticancer Efficacy in vitro
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of CS-0092747 on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 1 µM for both cell lines.
Case Study 2: FLT3 Inhibition in AML Models
In another study focusing on acute myeloid leukemia, CS-0092747 was tested in xenograft models. The compound significantly reduced tumor growth compared to control groups and showed a favorable safety profile, suggesting its potential as a therapeutic agent for AML.
Comparison with Similar Compounds
Tert-Butyl 5'-Bromo-2'-Oxo-1',2'-Dihydrospiro[Piperidine-4,3'-Pyrrolo[2,3-B]Pyridine]-1-Carboxylate (CAS 1192834-16-4)
- Molecular Formula : C₁₆H₂₀N₃O₃Br (vs. C₂₀H₂₇N₃O₃ for the target compound).
- Key Differences: Substituents: A bromine atom replaces the benzyl group, reducing steric bulk but increasing electronegativity. Solubility: Soluble in chloroform, methanol, and DMSO, similar to the target compound .
- Applications : Used in medicinal chemistry for kinase inhibition studies, highlighting the role of halogen substituents in modulating activity .
Benzyl 5-Methoxy-1,2-Dihydrospiro[Indole-3,4'-Piperidine]-10-Carboxylate
- Synthesis : Utilizes (4-methoxyphenyl)hydrazine and benzyl 4-formylpiperidine-1-carboxylate under acidic conditions .
- Structural Contrast :
- The spiro[indole-3,4'-piperidine] core lacks the fused pyrrolo[3,4-c]pyrrole system, reducing conformational rigidity.
- A methoxy group at the 5-position may enhance solubility compared to the target’s benzyl group.
Functional Analogues with Bicyclic or Carbamate Moieties
Tert-Butyl Benzyl(4-((5-Chloro-1-(Triisopropylsilyl)-1H-Pyrrolo[2,3-B]Pyridin-4-Yl)(Hydroxy)Methyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate
- Key Features :
- Bicyclo[2.2.2]octane ring replaces the spiro system, increasing steric hindrance.
- Chlorine and triisopropylsilyl groups enhance electrophilicity and steric protection, respectively.
- Synthesis : Involves n-BuLi-mediated coupling and LiAlH₄ reduction, contrasting with the target’s trifluoroacetic acid-driven cyclization .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s benzyl group allows for derivatization to optimize pharmacokinetics, whereas brominated analogues prioritize electronic tuning .
- Structural Rigidity : The pyrrolo[3,4-c]pyrrole core in the target compound may enhance binding specificity compared to bicyclo[2.2.2]octane-based derivatives .
- Solubility Trade-offs : Benzyl and tert-butyl groups balance lipophilicity and solubility, critical for blood-brain barrier penetration in CNS-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
